molecular formula C13H18ClNO B1328494 4-(4-Chloro-3,5-dimethylphenoxy)piperidine CAS No. 946726-36-9

4-(4-Chloro-3,5-dimethylphenoxy)piperidine

Cat. No. B1328494
CAS RN: 946726-36-9
M. Wt: 239.74 g/mol
InChI Key: DLUQDHMNDYCHFE-UHFFFAOYSA-N
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Description

“4-(4-Chloro-3,5-dimethylphenoxy)piperidine” is a chemical compound with the molecular formula C13H18ClNO . It is used in proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-(3-CHLOROPHENOXY)PIPERIDINE HYDROCHLORIDE” from 4-Hydroxypiperidine and 1-Chloro-4-fluorobenzene has been described .


Molecular Structure Analysis

The molecular structure of “4-(4-Chloro-3,5-dimethylphenoxy)piperidine” consists of a piperidine ring attached to a phenyl ring via an oxygen atom. The phenyl ring is substituted with chlorine and two methyl groups .

Scientific Research Applications

Potential Pesticide Applications

  • N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds related to 4-(4-Chloro-3,5-dimethylphenoxy)piperidine, have been characterized as potential pesticides. X-ray powder diffraction data supports their potential use in pest control (Olszewska et al., 2011).

Structural and Conformational Analysis

  • Research on the influence of methyl substituent and N-oxide formation on the geometry and intermolecular interactions of related piperidin-4-ol derivatives indicates the importance of their molecular structures for medicinal chemistry applications, especially in the search for new anticonvulsant drugs (Żesławska et al., 2020).

Antioxidant Potency

  • A study on the antioxidant efficacy of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, which shares structural similarities with 4-(4-Chloro-3,5-dimethylphenoxy)piperidine, highlights the potential of such compounds in developing antioxidants (Dineshkumar & Parthiban, 2022).

Nonlinear Optical Properties

  • Piperidine derivatives have been studied for their nonlinear optical properties, which are crucial in fields like fiber optic communications and optical signal processing. The specific compound cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one demonstrates significant nonlinear optical properties (Tamer, 2016).

Corrosion Inhibition

  • Piperidine and piperidone derivatives, including those structurally related to 4-(4-Chloro-3,5-dimethylphenoxy)piperidine, have been investigated as inhibitors for the corrosion of copper in sulphuric acid, suggesting their application in material science and engineering (Sankarapapavinasam et al., 1991).

Structural Studies in Medicinal Agents

  • Stereochemical studies on medicinal agents involving piperidine enantiomers show that opioid receptors can distinguish between the enantiotopic edges of the piperidine ring, highlighting the compound's relevance in drug development and pharmacology (Fries et al., 1982).

Virtual Screening and Pharmacokinetics

  • Virtual screening studies targeting the urokinase receptor identified compounds structurally similar to 4-(4-Chloro-3,5-dimethylphenoxy)piperidine, showing potential in cancer treatment and metastasis inhibition (Wang et al., 2011).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(4-Chloro-3,5-dimethylphenoxy)piperidine”, is an important task of modern organic chemistry .

properties

IUPAC Name

4-(4-chloro-3,5-dimethylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9-7-12(8-10(2)13(9)14)16-11-3-5-15-6-4-11/h7-8,11,15H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUQDHMNDYCHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251903
Record name Piperidine, 4-(4-chloro-3,5-dimethylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3,5-dimethylphenoxy)piperidine

CAS RN

946726-36-9
Record name Piperidine, 4-(4-chloro-3,5-dimethylphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946726-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 4-(4-chloro-3,5-dimethylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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